molecular formula C15H11ClN2O B5599773 3-(4-chlorobenzyl)-4(3H)-quinazolinone

3-(4-chlorobenzyl)-4(3H)-quinazolinone

Cat. No. B5599773
M. Wt: 270.71 g/mol
InChI Key: AKRYEYOAOUPPMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones, including derivatives like 3-(4-chlorobenzyl)-4(3H)-quinazolinone, are synthesized through various methods. A notable approach involves the reaction of 2-amino-benzamide with acyl chlorides in the presence of silica-supported Preyssler nanoparticles as catalysts under ultrasonic irradiation, offering a green, reusable, and efficient synthesis method (Heravi et al., 2009). This method exemplifies the modern approaches to synthesizing these compounds, emphasizing efficiency and environmental friendliness.

Molecular Structure Analysis

The molecular structure of 3-(4-chlorobenzyl)-4(3H)-quinazolinone derivatives has been extensively analyzed through various techniques, including X-ray crystallography and density functional theory (DFT) calculations. These analyses confirm the structural integrity of synthesized compounds and provide insights into their molecular geometries, electrostatic potentials, and frontier molecular orbitals (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones participate in a range of chemical reactions, attributed to their reactive sites, and exhibit a wide spectrum of chemical properties. They engage in lithiation reactions, where substituents at specific positions are replaced with lithium, facilitating further chemical modifications and leading to the synthesis of more complex derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of 3-(4-chlorobenzyl)-4(3H)-quinazolinone derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing valuable information for the compound's formulation and application in various domains.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential uses of quinazolinone derivatives. Studies have shown that these compounds can interact favorably with proteins, suggesting potential for drug development and other biologically relevant applications (Wu et al., 2021).

Scientific Research Applications

Pharmacological and Therapeutic Activities

3-(4-Chlorobenzyl)-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, exhibits a broad range of pharmacological and therapeutic activities. This includes anticonvulsant, anti-inflammatory, hypolipidemic, anticancer, and anti-ulcer properties. Due to these diverse activities, quinazolinone moieties are considered a privileged class of fused heterocyclic compounds in pharmacological research (Dadgar & Kalkhorani, 2015).

Antibacterial and Antiviral Properties

Quinazolinone derivatives have been studied for their antibacterial and antiviral activities. They have shown efficacy against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as viruses. This highlights their potential in developing new antimicrobial and antiviral agents (Tiwary et al., 2016), (Gao et al., 2007).

Synthesis Methods

Advancements in synthesis methods for 4(3H)-quinazolinones have been significant. For instance, ultrasonic irradiation using silica-supported Preyssler nanoparticles has been employed for efficient synthesis, highlighting the integration of green chemistry principles in the process (Heravi et al., 2009).

Corrosion Inhibition

In industrial applications, quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. This suggests their utility in materials science and engineering (Errahmany et al., 2020).

Analgesic Activities

Recent studies also indicate that 4(3H)-quinazolinone derivatives possess significant analgesic properties. This further extends their potential application in pain management and therapeutic treatments (Osarodion, 2023).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRYEYOAOUPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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